![molecular formula C6H12N2 B2545557 1,4-Diazabicyclo[4.2.0]octane CAS No. 31029-60-4](/img/structure/B2545557.png)
1,4-Diazabicyclo[4.2.0]octane
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Overview
Description
1,4-Diazabicyclo[4.2.0]octane, also known as DABCO or triethylenediamine, is a bicyclic organic compound with the formula N2(C2H4)3 . This colorless solid is a highly nucleophilic tertiary amine base, which is used as a catalyst and reagent in polymerization and organic synthesis .
Molecular Structure Analysis
The molecular structure of 1,4-Diazabicyclo[4.2.0]octane is unique in that the methylene hydrogen atoms are eclipsed within each of the three ethylene linkages . Furthermore, the diazacyclohexane rings, of which there are three, adopt the boat conformations, not the usual chair conformations .Chemical Reactions Analysis
1,4-Diazabicyclo[4.2.0]octane is known to participate in a variety of chemical reactions . It is a strong nucleophile and a good leaving group, making it a useful catalyst for many organic transformations .Physical And Chemical Properties Analysis
1,4-Diazabicyclo[4.2.0]octane is a white crystalline powder with a melting point of 156 to 160 °C and a boiling point of 174 °C . It is soluble in water and hygroscopic .Scientific Research Applications
Complexing Ligand and Catalyst
Apart from its role in organic synthesis, DABCO can function as a complexing ligand and a catalyst in various chemical processes.
These applications highlight the versatility and significance of 1,4-Diazabicyclo[2.2.2]octane in scientific research. If you need further details or have additional questions, feel free to ask! 🌟
References:
- Bugaenko, D. I. (2018). 1,4-Diazabicyclo [2.2.2]octane in the synthesis of piperazine derivatives (microreview). Chemistry of Heterocyclic Compounds, 53(1), 1277–1279
- Sigma-Aldrich. (n.d.). 1,4-Diazabicyclo [2.2.2]octane (DABCO, triethylenediamine)
- ChemBK. (2024). 1,4-二叠氮双环辛烷
- Bugaenko, D. I. (2020). The versatility of DABCO: synthetic applications of its basic and acidic forms. Chemistry of Heterocyclic Compounds, 56(1), 1–19
- Zhang, Y., et al. (2020). 1,4-Diazabicyclo [2.2.2] Octane Functionalized Mesoporous SBA-15 for Selective Separation/Preconcentration of Cr(VI) Ions. Journal of Inorganic and Organometallic Polymers and Materials, 30(6), 2065–2073
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1,4-diazabicyclo[4.2.0]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-3-8-4-2-7-5-6(1)8/h6-7H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZPCJDZJHLWMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C1CNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diazabicyclo[4.2.0]octane |
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